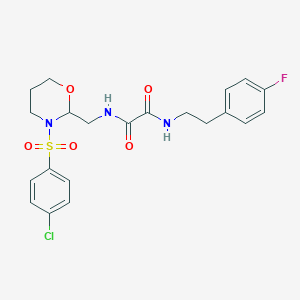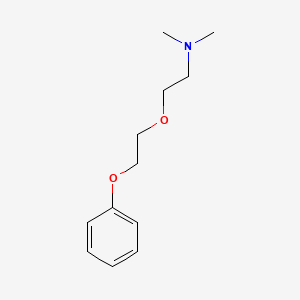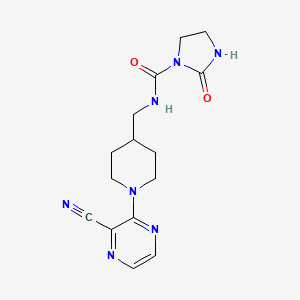
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality 2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant Research : A-80426, a compound structurally related to the chemical , combines α-2 antagonist activity with 5-HT uptake inhibitory activity. This combination may be useful in treating depression (Meyer et al., 1995).
Pharmacological Profile : A-80426 also exhibits selective inhibition of serotonin synaptosomal uptake and α2-adrenoceptor antagonism, suggesting potential as an antidepressant (Giardina et al., 1995).
Tumor Diagnosis and PET Tracers : Derivatives of the compound, like PB28 and RHM-1, are high-affinity σ2 receptor ligands and could be used for tumor diagnosis and development of PET tracers (Abate et al., 2011).
Dopamine Receptor Imaging Agents : Analogues like IBZM, synthesized with fused ring systems like naphthalene, have been investigated for dopamine receptor imaging, with potential applications in imaging CNS D-2 dopamine receptors (Murphy et al., 1990).
Chemical Synthesis and Rearrangements : Studies have also focused on the synthesis and rearrangement of spiro derivatives and tetrahydrobenzene compounds, which are structurally similar to the compound (Bogdanowicz-Szwed et al., 2010).
Intramolecular Hydroarylation : The compound's derivatives have been used in developing efficient synthetic methods for 1,4-dihydronaphthalenes through intramolecular Pt-catalyzed cyclohydroarylation, highlighting its utility in organic synthesis (Mo & Lee, 2010).
Oestrogen Research : Syntheses related to the compound have been used in studying the structure and function of oestrogens, which are crucial for understanding hormone-related activities (Collins et al., 1984).
Herbicide Metabolism : Related compounds have been studied for their metabolism in livestock, particularly in the context of herbicide residues and environmental safety (Gutenmann & Lisk, 1968).
Antimicrobial Research : Novel annulated azaheterocycles derived from the compound have exhibited antimicrobial activity against Staphylococcus aureus, suggesting potential applications in antibiotic development (Zheng et al., 2021).
Antineoplastic and Neuroleptic Activity : The compound and its analogues have been synthesized and evaluated for antineoplastic and neuroleptic properties, contributing to cancer and mental health research (Iwanami et al., 1981; Markosyan et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. Based on its structural similarity to extended flavonoids , it may interact with proteins or enzymes involved in cellular signaling pathways.
Mode of Action
Like other extended flavonoids , it may exert its effects by binding to its target proteins or enzymes, thereby modulating their activity.
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its structural similarity to extended flavonoids . Flavonoids are known to interact with a wide range of cellular targets and can influence numerous biochemical pathways, including those involved in inflammation, oxidation, and cell signaling.
Result of Action
Based on its structural similarity to extended flavonoids , it may have potential antioxidant, anti-inflammatory, and cell signaling modulation effects.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-3-26-19-9-5-4-8-17(19)20(23)22-14-21(24)12-6-7-15-13-16(25-2)10-11-18(15)21/h4-5,8-11,13,24H,3,6-7,12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPDFYFCBGHLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2862902.png)


![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2862910.png)